3-(2-chloroethyl)cyclobutan-1-one
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Overview
Description
3-(2-chloroethyl)cyclobutan-1-one is an organic compound featuring a cyclobutane ring substituted with a 2-chloroethyl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-chloroethyl)cyclobutan-1-one typically involves the [2+2] cycloaddition reaction, which is a primary method for constructing cyclobutane rings . This reaction can be catalyzed by various metal complexes under controlled conditions to ensure the formation of the desired cyclobutane structure.
Industrial Production Methods: Industrial production of cyclobutane derivatives, including this compound, often involves large-scale cycloaddition reactions. These processes are optimized for yield and purity, utilizing advanced catalytic systems and reaction conditions to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-(2-chloroethyl)cyclobutan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the cyclobutanone ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted cyclobutane derivatives with various functional groups.
Scientific Research Applications
3-(2-chloroethyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-chloroethyl)cyclobutan-1-one involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and reactivity. These modifications can influence biological pathways and molecular interactions, making it a valuable tool in research .
Comparison with Similar Compounds
Cyclobutanone: A simpler analog without the chloroethyl group.
2-chlorocyclobutanone: Similar structure but lacks the ethyl group.
Cyclopentanone: A five-membered ring analog with different reactivity.
Uniqueness: 3-(2-chloroethyl)cyclobutan-1-one is unique due to the presence of both the chloroethyl group and the cyclobutanone ring, which confer distinct chemical and physical properties.
Properties
CAS No. |
1169708-26-2 |
---|---|
Molecular Formula |
C6H9ClO |
Molecular Weight |
132.6 |
Purity |
95 |
Origin of Product |
United States |
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